REACTION_CXSMILES
|
[F:1][C:2]([F:7])([F:6])[C:3]([NH2:5])=[NH:4].F[P-](F)(F)(F)(F)F.[Cl:15]/[C:16](=[CH:21]\N(C)C)/[CH:17]=[N+](C)C.C(N(CC)CC)C>C(#N)C>[Cl:15][C:16]1[CH:17]=[N:4][C:3]([C:2]([F:7])([F:6])[F:1])=[N:5][CH:21]=1 |f:1.2|
|
Name
|
|
Quantity
|
38 mmol
|
Type
|
reactant
|
Smiles
|
FC(C(=N)N)(F)F
|
Name
|
|
Quantity
|
37.92 mmol
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.Cl\C(\C=[N+](C)C)=C/N(C)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
45.5 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The yellow solution was stirred at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured onto water
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
distilled at 760 mm Hg
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |